molecular formula C24H19ClN2O2S B6515834 7-chloro-1-(4-methoxyphenyl)-2-phenyl-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 931314-77-1

7-chloro-1-(4-methoxyphenyl)-2-phenyl-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B6515834
CAS No.: 931314-77-1
M. Wt: 434.9 g/mol
InChI Key: UDUMWQJEASFOFL-UHFFFAOYSA-N
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Description

7-chloro-1-(4-methoxyphenyl)-2-phenyl-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C24H19ClN2O2S and its molecular weight is 434.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.0855767 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Similar pyrrolo[2,3-d]pyrimidine derivatives have shown promising activity in vitro against selected human cancer cell lines . These compounds interact with various enzymes and proteins, such as Bcl2 anti-apoptotic protein , influencing their function and the overall biochemical reaction.

Cellular Effects

In cellular contexts, 7-chloro-1-(4-methoxyphenyl)-2-phenyl-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione may have significant effects. For instance, similar compounds have shown to cause cell cycle arrest at the G1/S phase in MCF7 cells . They also induced apoptotic death of MCF7 cells . These effects could be due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, similar compounds have shown promising binding affinities against Bcl2 anti-apoptotic protein .

Dosage Effects in Animal Models

Similar compounds have shown promising activity in vitro against selected human cancer cell lines at varying concentrations .

Metabolic Pathways

Similar compounds have shown to interact with various enzymes and proteins, potentially affecting metabolic flux or metabolite levels .

Properties

IUPAC Name

7-chloro-1-(4-methoxyphenyl)-2-phenyl-3,5-dihydro-2H-chromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2S/c1-28-19-10-8-18(9-11-19)27-22(15-5-3-2-4-6-15)26-23(30)20-14-16-13-17(25)7-12-21(16)29-24(20)27/h2-13,22H,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUMWQJEASFOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(NC(=S)C3=C2OC4=C(C3)C=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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